

Sodium Ethyl Sulfate as an Anionic Surfactant: A Technical Guide

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Compound of Interest

Compound Name: Sodium ethyl sulfate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethyl sulfate (SES), with the chemical formula $C_2H_5NaO_4S$, is a short-chain alkyl sulfate that functions as an anionic surfactant. Its amphiphilic nature, comprising a hydrophilic sulfate head and a short hydrophobic ethyl tail, allows it to reduce surface and interfacial tension, making it a subject of interest for various industrial and research applications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, surfactant characteristics, and potential applications of **sodium ethyl sulfate**, with a particular focus on its relevance to research and pharmaceutical development. While **sodium ethyl sulfate** is less studied than its longer-chain counterparts like sodium dodecyl sulfate (SDS), understanding its unique properties is crucial for its potential utilization in specialized applications.

Physicochemical Properties

Sodium ethyl sulfate is typically a white to off-white crystalline powder.^[1] It is hygroscopic and should be stored accordingly.^[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	References
Molecular Formula	C ₂ H ₅ NaO ₄ S	[2]
Molecular Weight	148.11 g/mol	[1][2][3]
CAS Number	546-74-7	[2]
Appearance	White to off-white powder or crystals	[1]
Melting Point	>160°C (decomposes)	[1]
Solubility	Slightly soluble in water and methanol	[1]
Stability	Stable under normal conditions; hygroscopic	[4]

Synthesis of Sodium Ethyl Sulfate

The synthesis of **sodium ethyl sulfate** typically involves the sulfation of ethanol followed by neutralization with a sodium base. Several methods have been described in the literature.

Synthesis via Sulfuric Acid and Ethanol

One common method involves the reaction of ethanol with sulfuric acid to form ethyl hydrogen sulfate, which is subsequently neutralized.[5]

Reaction Scheme:

- $\text{CH}_3\text{CH}_2\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{CH}_2\text{OSO}_3\text{H} + \text{H}_2\text{O}$
- $2\text{CH}_3\text{CH}_2\text{OSO}_3\text{H} + \text{Na}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{CH}_2\text{OSO}_3\text{Na} + \text{H}_2\text{O} + \text{CO}_2$

A detailed experimental protocol derived from literature descriptions is provided in Section 7.1.

Other Synthetic Routes

Alternative synthetic routes include the use of fuming sulfuric acid (oleum) or chlorosulfonic acid for the sulfation of ethanol.[6] The use of oleum can lead to higher yields but requires

careful temperature control to avoid side reactions.^[7]

Surfactant Properties and Characterization

As an anionic surfactant, the performance of **sodium ethyl sulfate** is defined by its ability to lower surface tension and form micelles in solution.

Surface Tension Reduction

Sodium ethyl sulfate is effective at reducing the surface tension of aqueous solutions. The extent of this reduction is concentration-dependent. A study by Bain et al. (2023) provides quantitative data on the surface tension of aqueous **sodium ethyl sulfate** solutions at various concentrations.^[8]

Concentration (mol/L)	Approximate Surface Tension (mN/m)
< 0.04	~72 (close to pure water)
> 1.0	Significant reduction (4.4% - 7.8%)
High Concentration	Can be lowered to ~30 mN/m

Note: The values are based on data presented in the cited literature and may vary with temperature and purity.

Critical Micelle Concentration (CMC) and Krafft Point

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins.^[9] The Krafft temperature is the temperature at which the solubility of a surfactant is equal to its CMC.^[10]

Despite extensive literature searches, specific experimentally determined values for the CMC and Krafft point of **sodium ethyl sulfate** are not readily available. This is a notable data gap in the scientific literature for this particular short-chain surfactant. For comparison, the CMC of sodium octyl sulfate, a longer-chain analog, is approximately 0.13 M.^[9] Generally, for a homologous series of linear alkyl sulfates, the CMC decreases with increasing alkyl chain length.^[11]

Researchers interested in these parameters for **sodium ethyl sulfate** would need to determine them experimentally. Detailed protocols for these determinations are provided in Sections 7.3 and 7.4.

Foaming and Emulsifying Properties

Sodium ethyl sulfate is described as having foaming and emulsifying properties.^[4] However, quantitative data on its foaming capacity (e.g., foam volume and stability as per the Ross-Miles method) and its effectiveness as an emulsifier (e.g., ability to stabilize oil-in-water emulsions) are not well-documented in the available literature. For short-chain alkyl sulfates, foaming properties can be less pronounced compared to their longer-chain counterparts.^[12]

Applications

Sodium ethyl sulfate has a range of existing and potential applications owing to its surfactant properties.

Industrial Applications

It is used as a detergent, wetting agent, emulsifier, and foaming agent in various industries, including:

- Textiles: As a wetting and penetrating agent.^[4]
- Cleaning Products: In industrial and household cleaners.
- Metal Processing: In galvanizing and polishing solutions.^[4]
- Polymerization: As an emulsifier in suspension polymerization.^[4]

Applications in Research and Drug Development

The use of **sodium ethyl sulfate** in pharmaceutical formulations is an area of potential interest, though specific applications are not extensively documented.

- As an Excipient: Short-chain alkyl sulfates can be explored as solubilizing agents for poorly water-soluble drugs or as wetting agents in tablet formulations. Its high water solubility at

room temperature could be an advantage over some longer-chain sulfates that have higher Krafft points.

- In Drug Delivery: There is potential for its use in the formulation of microemulsions or nanoemulsions for drug delivery, although specific studies on **sodium ethyl sulfate** in this context are lacking.
- Biochemical Applications: It has been mentioned for its use in enhancing the bactericidal properties of acidic antiseptics and in the production of penicillin.[4]

Biocompatibility and Cytotoxicity: There is a significant lack of publicly available data on the biocompatibility and cytotoxicity of **sodium ethyl sulfate**. For any application in drug development, rigorous toxicological studies would be a prerequisite. Generally, shorter-chain surfactants may exhibit different toxicological profiles compared to their longer-chain analogs.

Safety and Handling

Sodium ethyl sulfate is classified as harmful if swallowed and causes serious eye irritation.[2] It is also irritating to the skin and respiratory system.

- GHS Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[13]
- Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **sodium ethyl sulfate**, compiled from various literature sources.

Laboratory Synthesis of Sodium Ethyl Sulfate

This protocol is a representative method based on the reaction of ethanol with sulfuric acid, followed by neutralization.

Materials:

- Absolute ethanol

- Concentrated sulfuric acid (98%)
- Calcium carbonate or sodium carbonate
- Deionized water
- Ice bath
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hot plate
- Filtration apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cool absolute ethanol in an ice bath.
- Slowly add an equimolar amount of concentrated sulfuric acid to the cooled ethanol with continuous stirring. The addition should be dropwise to control the exothermic reaction.
- After the addition is complete, remove the ice bath and heat the mixture under reflux for 2-3 hours. The temperature should be maintained to favor the formation of ethyl hydrogen sulfate.^[7]
- Cool the reaction mixture to room temperature.
- Neutralize the resulting ethyl hydrogen sulfate. This can be done by:
 - Method A (with Calcium Carbonate): Slowly add calcium carbonate to the solution until the effervescence ceases. This precipitates the excess sulfuric acid as calcium sulfate. Filter the mixture to remove the precipitate. To the filtrate containing calcium ethyl sulfate, add a solution of sodium carbonate to precipitate calcium carbonate and form **sodium ethyl sulfate** in solution.^[6]
 - Method B (with Sodium Carbonate): Directly and carefully neutralize the cooled reaction mixture with a saturated solution of sodium carbonate until the pH is neutral to slightly

alkaline.

- Filter the solution to remove any inorganic precipitates.
- The resulting aqueous solution of **sodium ethyl sulfate** can be concentrated by evaporation of water under reduced pressure to yield the solid product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixtures).

Purity Assessment

The purity of the synthesized **sodium ethyl sulfate** can be assessed by a combination of methods:

- **Melting Point Determination:** A sharp melting point range (though it decomposes at higher temperatures) can indicate purity.
- **Titration:** Purity can be determined by ion exchange titration.
- **Spectroscopic Methods:** Techniques like ^1H NMR and ^{13}C NMR can confirm the chemical structure and identify organic impurities. FTIR spectroscopy can confirm the presence of characteristic functional groups (sulfate, alkyl chain).
- **Chromatographic Methods:** High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization can be used to quantify the purity and detect any residual starting materials or byproducts.

Determination of Critical Micelle Concentration (CMC)

As the CMC value for **sodium ethyl sulfate** is not readily available, it can be determined using one of the following standard methods.

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.^[9]

Procedure:

- Prepare a series of aqueous solutions of **sodium ethyl sulfate** with varying concentrations.

- Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).
- Plot the surface tension as a function of the logarithm of the surfactant concentration.
- The CMC is determined from the point of intersection of the two linear portions of the plot.

Principle: The molar conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of molar conductivity versus the square root of concentration indicates the formation of micelles.[\[14\]](#)

Procedure:

- Prepare a series of aqueous solutions of **sodium ethyl sulfate** of known concentrations.
- Measure the electrical conductivity of each solution at a constant temperature using a calibrated conductivity meter.
- Plot the molar conductivity against the concentration of the surfactant.
- The CMC is identified as the concentration at the point where the slope of the line changes.

Determination of Krafft Point

Principle: The Krafft point is the temperature at which the solubility of the surfactant equals its CMC. Below this temperature, the surfactant precipitates out of the solution.[\[10\]](#)

Procedure:

- Prepare a surfactant solution at a concentration known to be above the CMC (if the CMC is unknown, a 1 wt% solution is often used).
- Cool the solution until the surfactant precipitates.
- Slowly heat the solution while stirring and monitoring its appearance.
- The Krafft point is the temperature at which the solution becomes clear, indicating the dissolution of the precipitate to form a micellar solution.[\[15\]](#)

Visualizations

Synthesis Workflow

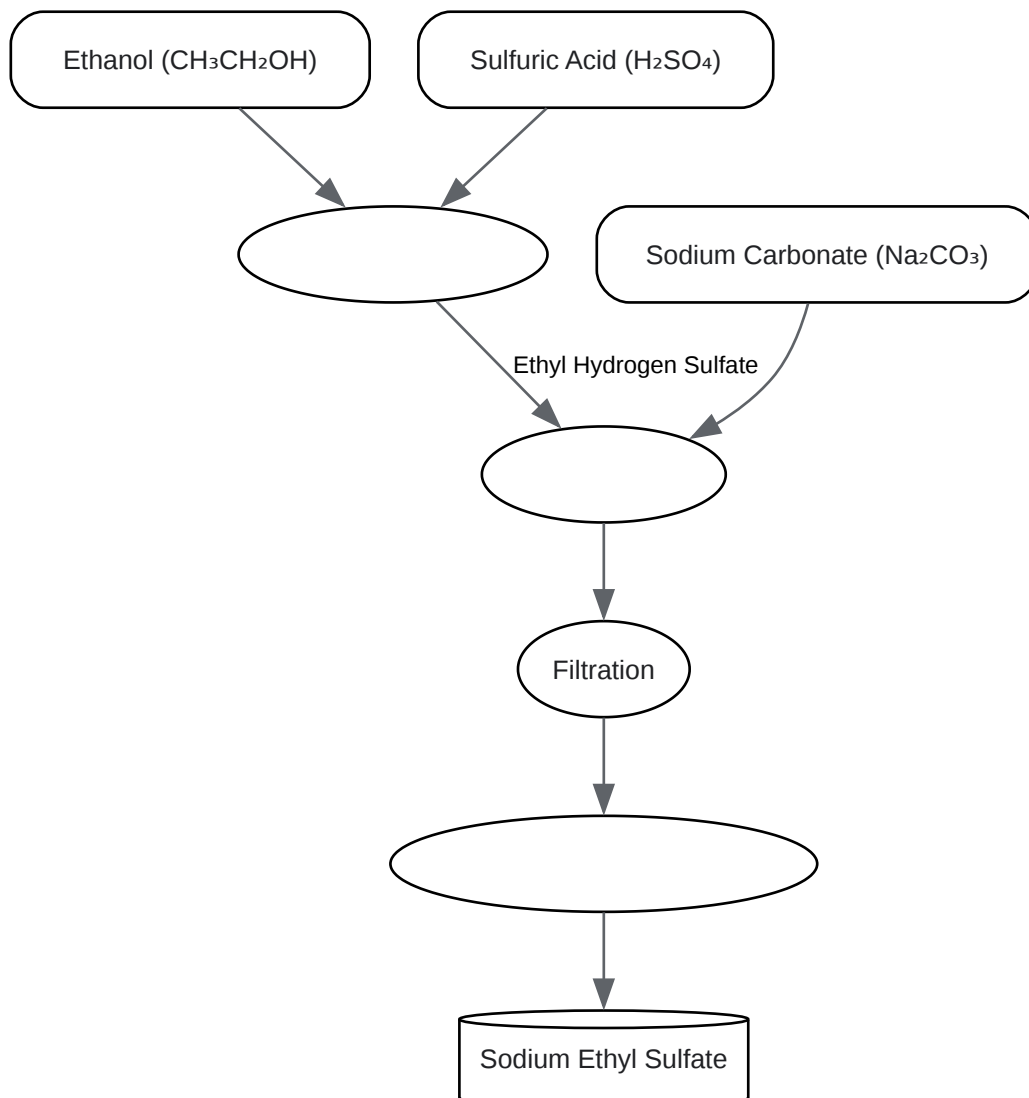


Diagram 1: Synthesis Workflow for Sodium Ethyl Sulfate

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Caption: Diagram 1: Synthesis Workflow for **Sodium Ethyl Sulfate**

Mechanism of Micelle Formation

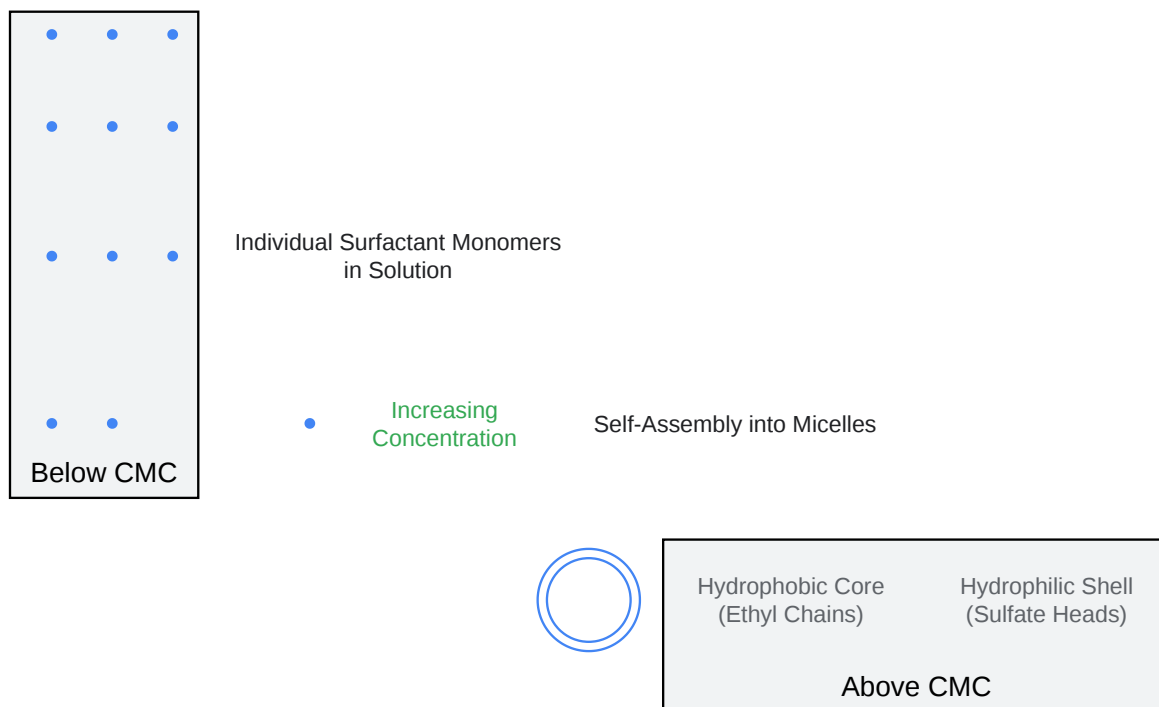


Diagram 2: Micelle Formation by Sodium Ethyl Sulfate

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Caption: Diagram 2: Micelle Formation by **Sodium Ethyl Sulfate**

Experimental Workflow for CMC Determination

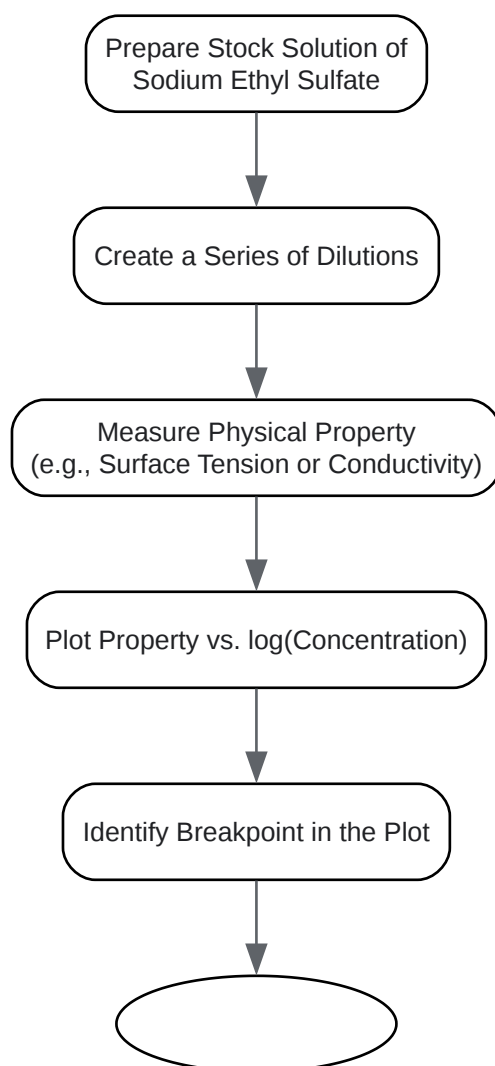


Diagram 3: Workflow for CMC Determination

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Caption: Diagram 3: Workflow for CMC Determination

Conclusion

Sodium ethyl sulfate is a simple anionic surfactant with demonstrated utility in various industrial processes. Its short alkyl chain imparts properties that are distinct from more commonly studied long-chain surfactants. While there is a foundation of knowledge regarding its synthesis and general characteristics, this technical guide highlights significant gaps in the publicly available quantitative data, particularly concerning its critical micelle concentration, Krafft point, and specific performance in foaming and emulsification. Furthermore, its application in drug development remains largely unexplored, with a need for comprehensive

studies on its efficacy as a pharmaceutical excipient and its biocompatibility. The provided experimental protocols offer a starting point for researchers to investigate these properties and unlock the full potential of **sodium ethyl sulfate** in both fundamental and applied scientific research.

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